2-[(Pyrrolidine-1-carbonyl)amino]acetic acid
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Overview
Description
2-[(Pyrrolidine-1-carbonyl)amino]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets. For instance, some pyrrolidine derivatives are known to inhibit enzymes like reverse transcriptase in the case of the human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Mode of Action
The mode of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some pyrrolidine derivatives can inhibit the activity of certain enzymes, thereby affecting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Pyrrolidine derivatives can affect various biochemical pathways. For instance, some pyrrolidine derivatives are known to inhibit enzymes involved in the replication of viruses, thereby affecting the viral life cycle .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can vary depending on the specific compound. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all influence its pharmacokinetic properties .
Result of Action
The result of the action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, inhibition of certain enzymes by pyrrolidine derivatives can result in the disruption of the normal functioning of cells or organisms .
Action Environment
The action of pyrrolidine derivatives can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of these compounds and their ability to interact with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid typically involves the reaction of pyrrolidine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidine-1-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[(Pyrrolidine-1-carbonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry with similar structural features.
Proline: An amino acid with a pyrrolidine ring, commonly used in peptide synthesis and as a catalyst in asymmetric synthesis.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activity.
Uniqueness
2-[(Pyrrolidine-1-carbonyl)amino]acetic acid is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a carbonyl group makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
2-(pyrrolidine-1-carbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFADMITQSJCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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